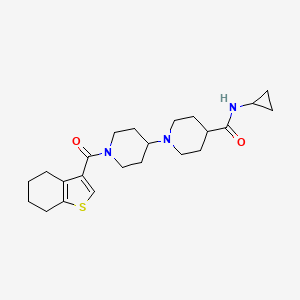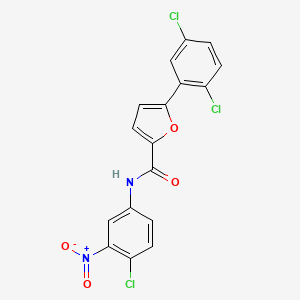![molecular formula C14H20ClNO6 B5048646 2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B5048646.png)
2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that combines the properties of both an amine and an alcohol. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the chloro and methyl groups on the phenoxy ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol typically involves a multi-step process. One common method starts with the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form 3-(4-chloro-2-methylphenoxy)propanol. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-[3-(4-chloro-2-methylphenoxy)propylamino]ethanol. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-(4-chloro-2-methylphenoxy)propylamino]acetone.
Reduction: Formation of 2-[3-(4-chloro-2-methylphenoxy)propylamino]ethane.
Substitution: Formation of 2-[3-(4-methoxy-2-methylphenoxy)propylamino]ethanol.
Applications De Recherche Scientifique
2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloro and methyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
2-[3-(4-Chloro-2-methylphenoxy)propylamino]ethanol is unique due to its combination of amine and alcohol functionalities, along with the presence of the chloro and methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
2-[3-(4-chloro-2-methylphenoxy)propylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-9-11(13)3-4-12(10)16-8-2-5-14-6-7-15;3-1(4)2(5)6/h3-4,9,14-15H,2,5-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEJVRFBBBKDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5048568.png)

![2-chloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B5048579.png)

![Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B5048595.png)
![(4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B5048605.png)
![ethyl 2-[4-(diethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5048611.png)
![3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide](/img/structure/B5048631.png)
![4-[(3,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5048638.png)
![N-(4-methoxyphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5048665.png)
![1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol](/img/structure/B5048670.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1,3-oxazole-4-carboxamide](/img/structure/B5048685.png)
